N-hydroxy-2-naphthimidoyl chloride

Description

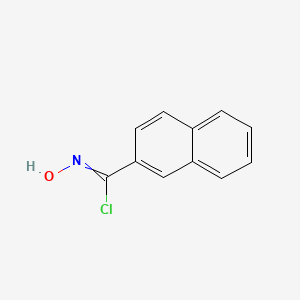

N-Hydroxy-2-naphthimidoyl chloride (C₁₁H₇ClN₂O) is a reactive aromatic compound featuring a naphthalene backbone substituted with an imidoyl chloride group (-N=C-Cl) and an N-hydroxyl moiety. This structure confers unique electrophilic properties, making it a valuable intermediate in organic synthesis, particularly for forming imidates, amidines, or heterocyclic frameworks.

Properties

IUPAC Name |

N-hydroxynaphthalene-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEMQNSRCRZGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-2-naphthimidoyl chloride can be synthesized through a regio- and stereoselective [3 + 2]-cycloaddition reaction. This involves the reaction of exo-glucal with a nitrile oxide generated in situ from this compound and triethylamine . Another method involves the condensation of amines with 1-hydroxy-2-naphthoic acid using N,N’-dicyclohexylcarbodiimide, which produces the amide in high yield under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ the same reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-naphthimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functional groups.

Substitution: The chlorine atom in the imidoyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triethylamine, nitrile oxides, and various amines. The conditions for these reactions often involve mild temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include spirocyclic compounds, amides, and other heterocyclic structures. These products are valuable in various fields of chemistry and biology .

Scientific Research Applications

N-hydroxy-2-naphthimidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hydroxy-2-naphthimidoyl chloride involves its ability to participate in cycloaddition reactions, forming spirocyclic structures. These reactions are facilitated by the presence of the nitrile oxide intermediate, which reacts with various nucleophiles to form the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable heterocyclic compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between N-hydroxy-2-naphthimidoyl chloride and selected analogs:

*Calculated based on formula C₁₁H₇ClN₂O.

Stability and Handling

This compound’s stability is inferior to N-phenyl-2-naphthylamine , which lacks electronegative substituents. The chlorine atom increases susceptibility to hydrolysis, necessitating anhydrous storage. Comparatively, ranitidine nitroacetamide’s thioether and nitro groups confer metabolic stability but sensitivity to acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.